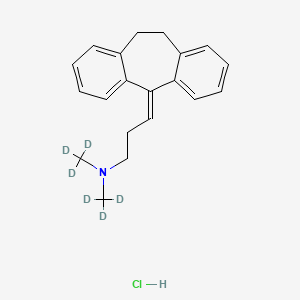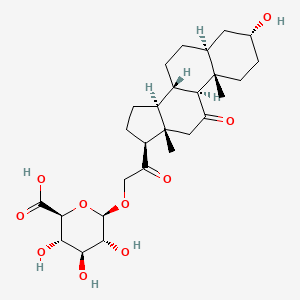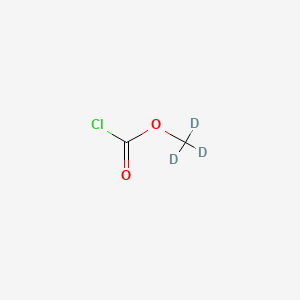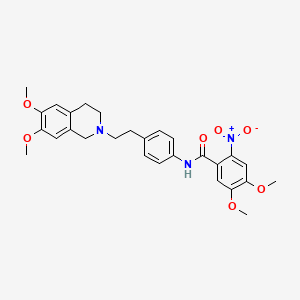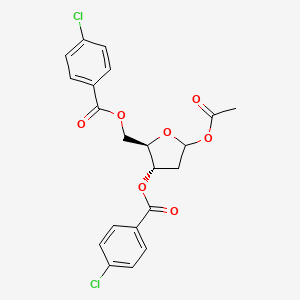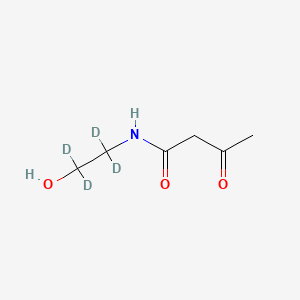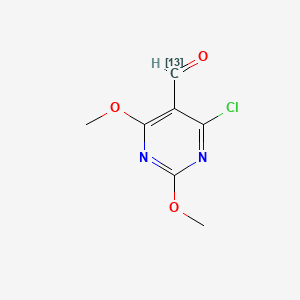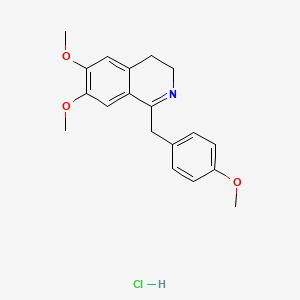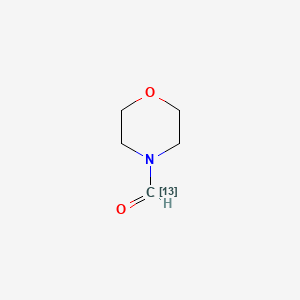
(R)-Mesopram-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-Mesopram-d7 is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a deuterated analog of Mesopram, a selective serotonin reuptake inhibitor (SSRI) that is commonly used as an antidepressant. (R)-Mesopram-d7 is a stable isotope-labeled compound that can be used in a variety of research applications, including drug metabolism studies, pharmacokinetic studies, and drug-drug interaction studies.
Mechanism Of Action
The mechanism of action of (R)-Mesopram-d7 is similar to that of Mesopram. It is a selective serotonin reuptake inhibitor ((R)-Mesopram-d7) that works by blocking the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can help to alleviate symptoms of depression.
Biochemical And Physiological Effects
The biochemical and physiological effects of (R)-Mesopram-d7 are similar to those of Mesopram. It has been shown to increase the concentration of serotonin in the brain, which can help to alleviate symptoms of depression. It has also been shown to have anxiolytic effects and to improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (R)-Mesopram-d7 in lab experiments is its stability. It is a stable isotope-labeled compound that can be used in a variety of research applications. Another advantage is that it can be used to study the effects of (R)-Mesopram-d7s on neurotransmitter systems without the confounding effects of other drugs. However, one limitation of using (R)-Mesopram-d7 is its cost. It is a relatively expensive compound, which may limit its use in some research studies.
Future Directions
There are many future directions for research involving (R)-Mesopram-d7. One area of research is the development of new antidepressant drugs that are more effective and have fewer side effects than current drugs. Another area of research is the study of the effects of (R)-Mesopram-d7s on neurotransmitter systems and their role in the treatment of depression and other psychiatric disorders. Additionally, (R)-Mesopram-d7 could be used in studies of drug-drug interactions and in the development of personalized medicine approaches to treating depression.
Synthesis Methods
The synthesis of (R)-Mesopram-d7 involves the use of deuterated reagents and solvents. The starting material for the synthesis is (R)-Mesopram, which is reacted with deuterated reagents to produce (R)-Mesopram-d7. The synthesis method has been well-established and is widely used in research laboratories.
Scientific Research Applications
(R)-Mesopram-d7 has been used in a variety of scientific research applications, including drug metabolism studies, pharmacokinetic studies, and drug-drug interaction studies. It has also been used in studies of the effects of (R)-Mesopram-d7s on neurotransmitter systems and in the development of new antidepressant drugs.
properties
CAS RN |
1795787-13-1 |
|---|---|
Product Name |
(R)-Mesopram-d7 |
Molecular Formula |
C14H19NO4 |
Molecular Weight |
272.352 |
IUPAC Name |
(5R)-5-[3-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16)/t14-/m0/s1/i1D3,4D2,7D2 |
InChI Key |
PCCPERGCFKIYIS-TUGPCONQSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC |
synonyms |
(5R)-5-[4-Methoxy-3-(propoxy-d7)phenyl]-5-methyl-2-oxazolidinone; (R)-5-[4-methoxy-3-(propoxy-d7)phenyl]-5-methyl-2-oxazolidinone; Daxalipram-d7; Mesopram-d7; SH 636-d7; ZK 117137-d7; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B586630.png)

